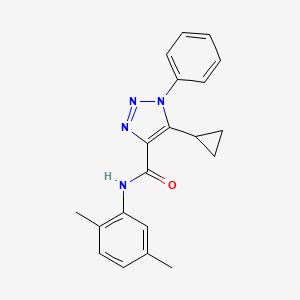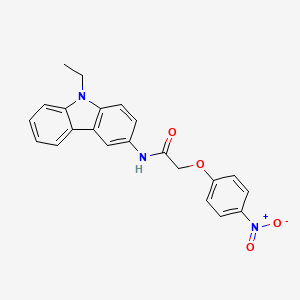![molecular formula C15H18N2O B4724287 3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)
3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as DHβE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the dibenzodiazepine family and has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain. In
Mechanism of Action
3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is a competitive antagonist of α4β2 nAChRs, meaning that it binds to the receptor and blocks the action of acetylcholine, the natural ligand for the receptor. This compoundβE has a high affinity for the α4β2 nAChR subtype and has been shown to be highly selective for this receptor. By blocking the activity of α4β2 nAChRs, this compoundβE can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in a variety of physiological and pathological processes.
Biochemical and Physiological Effects
This compoundβE has been shown to have a variety of biochemical and physiological effects. In animal studies, this compoundβE has been shown to reduce nicotine self-administration, suggesting that it may be a potential treatment for nicotine addiction. This compoundβE has also been shown to reduce ethanol consumption in rats, suggesting that it may have potential as a treatment for alcoholism. In addition, this compoundβE has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a treatment for chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is its high selectivity for α4β2 nAChRs, which allows researchers to selectively block the activity of these receptors in various experimental paradigms. This compoundβE is also relatively easy to synthesize and is commercially available, making it a convenient tool for researchers. However, one limitation of this compoundβE is that it is a competitive antagonist, meaning that it may not completely block the activity of α4β2 nAChRs in all experimental paradigms. In addition, this compoundβE has a relatively short half-life in vivo, which may limit its use in certain experimental paradigms.
Future Directions
There are many potential future directions for research involving 3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE. One promising area of research involves the use of this compoundβE as a tool to study the role of α4β2 nAChRs in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compoundβE may also have potential as a treatment for nicotine addiction, alcoholism, and chronic pain. In addition, researchers may explore the use of this compoundβE as a tool to study the role of α4β2 nAChRs in various physiological processes, including learning, memory, and attention. Overall, this compoundβE is a promising tool for scientific research and has the potential to advance our understanding of the role of nAChRs in various physiological and pathological processes.
Scientific Research Applications
3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the use of this compoundβE as a tool to study the role of nAChRs in various physiological and pathological processes. This compoundβE has been shown to selectively block the activity of α4β2 nAChRs, which are widely distributed throughout the brain and are involved in a variety of functions, including learning, memory, and addiction. By selectively blocking these receptors, researchers can study the specific role of α4β2 nAChRs in various processes.
Properties
IUPAC Name |
6,9-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-7-13-15(14(18)8-9)10(2)16-11-5-3-4-6-12(11)17-13/h3-6,9-10,16-17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSOUHKSKHZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)

![3-[(4-butoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724222.png)
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4724248.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)
![N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4724288.png)


![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)
![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
